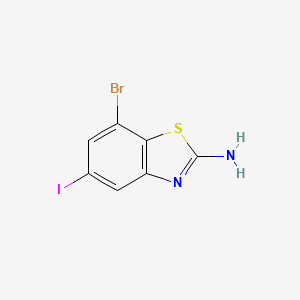

7-Bromo-5-iodobenzothiazol-2-amine

Description

7-Bromo-5-iodobenzothiazol-2-amine (C₇H₄BrIN₂S, molecular weight: 354.99 g/mol) is a di-halogenated benzothiazole derivative featuring bromine and iodine substituents at positions 7 and 5, respectively, and an amine group at position 2. Benzothiazoles are heterocyclic compounds with a sulfur atom in the thiazole ring, contributing to their electronic diversity and utility in pharmaceuticals, agrochemicals, and materials science. The combination of bromine and iodine in this compound introduces steric bulk, high molecular weight, and distinct electronic effects, which may influence reactivity, solubility, and crystallographic behavior.

Propriétés

Formule moléculaire |

C7H4BrIN2S |

|---|---|

Poids moléculaire |

355.00 g/mol |

Nom IUPAC |

7-bromo-5-iodo-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C7H4BrIN2S/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H2,10,11) |

Clé InChI |

KRZIIMHWARNZMO-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C2=C1N=C(S2)N)Br)I |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Comparison Table: Halogenated Benzothiazoles

Heterocycle Core Variations: Benzothiazole vs. Benzoxazole

Replacing sulfur with oxygen in the heterocycle yields benzoxazole derivatives. For example, 5-bromo-2-methyl-1,3-benzoxazol-7-amine (C₈H₇BrN₂O, molecular weight: 227.06 g/mol) features a benzoxazole core with bromine at position 5 and a methyl group at position 2 . However, sulfur’s larger atomic size in benzothiazoles may improve lipophilicity, favoring membrane permeability in biological applications.

Key Comparison Table: Benzothiazole vs. Benzoxazole

Reactivity and Substitution Patterns

Evidence from brominated thiadiazoles (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) demonstrates that bromine substituents in electron-deficient heterocycles are susceptible to nucleophilic substitution, particularly with secondary amines . For 7-bromo-5-iodobenzothiazol-2-amine, the electron-withdrawing effects of both halogens may activate the bromine (position 7) for substitution reactions, while iodine’s lower electronegativity could render it less reactive. This contrasts with mono-halogenated analogs like 6-bromo-1,3-benzothiazol-2-amine, where bromine is the sole leaving group.

Crystallographic and Computational Insights

The SHELX program suite, widely used for small-molecule crystallography, has been critical in resolving structures of halogenated benzothiazoles . For example, 6-bromo-1,3-benzothiazol-2-amine crystallizes in the monoclinic space group P2₁/c, with intermolecular N–H···N hydrogen bonds stabilizing the lattice . The di-halogenated target compound may exhibit more complex packing due to iodine’s larger van der Waals radius, though experimental data are needed to confirm this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.